molecular formula C8H6ClN3O2 B1475763 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 2092712-47-3

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1475763
CAS No.: 2092712-47-3
M. Wt: 211.6 g/mol
InChI Key: PAGZQAFSEHVWKF-UHFFFAOYSA-N
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Description

4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
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Biological Activity

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O, with a molecular weight of 195.61 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and an oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with chloromethyl oxadiazole precursors. Various synthetic routes have been explored to optimize yields and enhance biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
HCT-1160.50Disruption of DNA replication machinery

The compound exhibited significant cytotoxicity against MCF-7 and HeLa cell lines with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

The results indicate that the oxadiazole derivatives possess moderate antibacterial activity, which warrants further exploration for potential therapeutic applications.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted that modifications on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:

  • Substituents on the pyridine ring : Electron-withdrawing groups enhance anticancer activity.
  • Oxadiazole ring modifications : Introducing different substituents at specific positions can lead to improved selectivity and potency against cancer cells.

Case Studies

Recent case studies have illustrated the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in increased levels of p53 protein and activation of caspase pathways leading to apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting potential for development as an anticancer agent.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-4-7-11-8(12-14-7)5-1-2-10-6(13)3-5/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZQAFSEHVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.